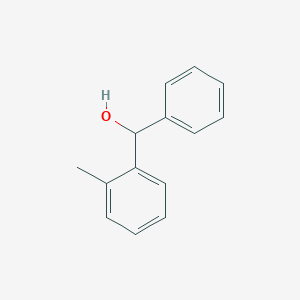
2-Methylbenzhydrol
Cat. No. B123475
Key on ui cas rn:
5472-13-9
M. Wt: 198.26 g/mol
InChI Key: MXHXXJOHFRHBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08530593B2
Procedure details


A solution of 15 (1.44 g, 5 mmol, 1.0 equiv) and o-anisidine (16) (0.62 g, 0.56 mL, 5 mmol, 1.0 equiv) in toluene (15 mL) was refluxed overnight with H2O removal (Dean-Stark trap). The mixture was cooled to room temperature and concentrated under reduced pressure to give crude 5 as a yellow oil that was used without purification.
Name
15
Quantity
1.44 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(O[C:9]1[C:14]([CH:15]=O)=[CH:13][CH:12]=[CH:11][C:10]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)C1C=CC=CC=1.[CH3:23]OC1C(N)=CC=CC=1.[OH2:32]>C1(C)C=CC=CC=1>[CH3:15][C:14]1[CH:13]=[CH:12][CH:11]=[CH:23][C:9]=1[CH:10]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[OH:32]
|
Inputs


Step One
|
Name
|
15
|
|
Quantity
|
1.44 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1C=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.56 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(=CC=CC1)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC=C1)C(O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

